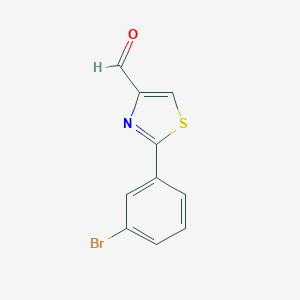

2-(3-溴苯基)-1,3-噻唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .科学研究应用

抗癌研究

2-(3-溴苯基)-1,3-噻唑-4-甲醛: 在抗癌研究中显示出前景。该化合物的衍生物已被合成并测试了其对各种癌细胞系的疗效。 例如,类似物已显示出对中枢神经系统癌细胞系的显著活性,其中一种衍生物的生长抑制率为 41.25% 。这表明开发新的化疗药物的潜力。

分子对接研究

该化合物的衍生物也用于分子对接研究,以预测其与生物靶标的相互作用方式。这对于理解作用机制和提高潜在药物候选物的活性至关重要。 这些研究可以导致设计更有效、具有更高特异性和更低毒性的抗癌药物 。

ADME 剖析

了解新化合物的吸收、分布、代谢和排泄 (ADME) 特性对于药物发现至关重要2-(3-溴苯基)-1,3-噻唑-4-甲醛及其类似物已接受 ADME 剖析,以预测其药代动力学行为,这是开发安全有效的药物的关键步骤 。

毒性预测

在临床试验之前,评估新化合物的毒性非常重要。计算机毒性预测模型用于评估2-(3-溴苯基)-1,3-噻唑-4-甲醛衍生物的安全性。 这有助于在药物开发过程的早期识别任何潜在的副作用 。

有机合成

该化合物在有机合成中用作构建块,有助于创建更复杂的分子。 它的结构允许进行各种化学反应,促进合成具有潜在治疗应用的新型有机化合物.

材料科学

虽然与2-(3-溴苯基)-1,3-噻唑-4-甲醛没有直接关系,但它的结构类似物已在材料科学中得到探索。 这些化合物可用于开发具有独特性能的新材料,用于各种工业应用.

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds have been studied, and it was found that they were quickly absorbed into the blood circulatory system .

Result of Action

Similar compounds have been used in the synthesis of various organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXSRZKASQSOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366639 |

Source

|

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750624-69-2 |

Source

|

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)